molecular formula C8H9ClN2O2 B2686958 Methyl 5-chloro-2-hydrazinylbenzoate CAS No. 1261105-30-9

Methyl 5-chloro-2-hydrazinylbenzoate

Cat. No.: B2686958
CAS No.: 1261105-30-9
M. Wt: 200.62
InChI Key: YRPZNGGYOQNFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-chloro-2-hydrazinylbenzoate is an organic compound with the molecular formula C8H9ClN2O2 It is a derivative of benzoic acid, specifically a methyl ester with a hydrazinyl group at the 2-position and a chlorine atom at the 5-position

Scientific Research Applications

Methyl 5-chloro-2-hydrazinylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and inhibition.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-hydrazinylbenzoate typically involves the esterification of 5-chloro-2-hydrazinylbenzoic acid. One common method includes the reaction of 5-chloro-2-hydrazinylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be explored.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-hydrazinylbenzoate can undergo various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-hydrazinylbenzoate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-hydrazinylbenzoate
  • Methyl 5-fluoro-2-hydrazinylbenzoate
  • Methyl 5-iodo-2-hydrazinylbenzoate

Uniqueness

Methyl 5-chloro-2-hydrazinylbenzoate is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and interaction with other molecules. The chlorine atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications.

Properties

IUPAC Name

methyl 5-chloro-2-hydrazinylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)6-4-5(9)2-3-7(6)11-10/h2-4,11H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPZNGGYOQNFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.